molecular formula C11H13NO5S B8309927 Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate

Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate

Cat. No. B8309927
M. Wt: 271.29 g/mol
InChI Key: NWBFAOJOEAIKQH-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

Prepared from ethyl [(4-methoxy-2-nitrophenyl)thio]acetate (Intermediate 53, 3 g, 11 mmol) according to procedure described for preparation of Intermediate 48. Silica gel chromatography with hexanes/ethyl acetate (3:2) afforded desired product, 2 g (93%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH2:10][C:11](OCC)=[O:12])=[C:5]([N+:16]([O-])=O)[CH:4]=1.COC1C=CC2OCC(=O)NC=2C=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[S:9][CH2:10][C:11](=[O:12])[NH:16][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)SCC(=O)OCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C=C1)SCC(=O)OCC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(NC(CO2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=CC2=C(NC(CS2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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